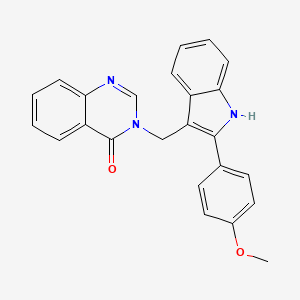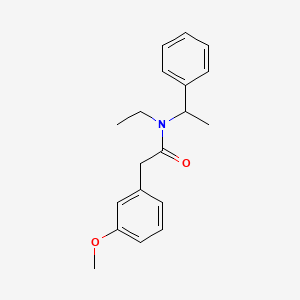
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a phenylethyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 3-methoxybenzaldehyde with ethylamine and phenylethylamine in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or sedative properties.
Industry: Used in the production of specialty chemicals or as an intermediate in pharmaceutical synthesis.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Altering cellular pathways: Affecting signal transduction pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-2-(3-methoxyphenyl)acetamide
- N-(1-Phenylethyl)-2-(3-methoxyphenyl)acetamide
- N-Ethyl-2-(3-hydroxyphenyl)-N-(1-phenylethyl)acetamide
Uniqueness
N-Ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for example, may enhance its solubility and reactivity.
Propiedades
Número CAS |
88066-61-9 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-ethyl-2-(3-methoxyphenyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-4-20(15(2)17-10-6-5-7-11-17)19(21)14-16-9-8-12-18(13-16)22-3/h5-13,15H,4,14H2,1-3H3 |
Clave InChI |
DWIGDPMSRGOXJH-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C)C1=CC=CC=C1)C(=O)CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



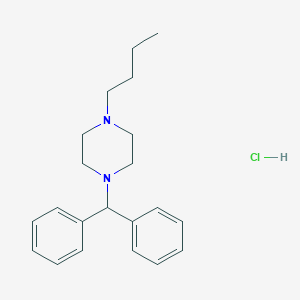
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)

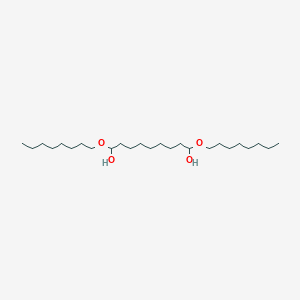
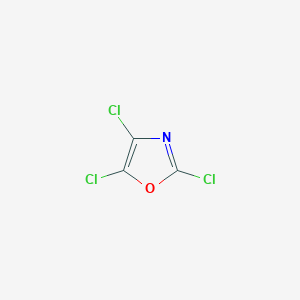

![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)

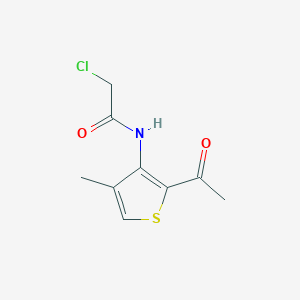
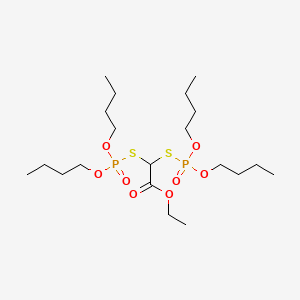
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
